molecular formula C15H12F2O3 B1302714 3,5-Difluoro-3',4'-dimethoxybenzophenone CAS No. 844885-19-4

3,5-Difluoro-3',4'-dimethoxybenzophenone

Cat. No.: B1302714
CAS No.: 844885-19-4
M. Wt: 278.25 g/mol
InChI Key: LWILZBNVYCTPEI-UHFFFAOYSA-N
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Description

3,5-Difluoro-3’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C15H12F2O3 and a molecular weight of 278.25 g/mol . This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzophenone core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’,4’-dimethoxybenzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 3,4-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3,5-Difluoro-3’,4’-dimethoxybenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-3’,4’-dimethoxybenzophenone is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’,4’-dimethoxybenzophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,5-Difluoro-3’,4’-dimethoxybenzophenone can be compared with other similar compounds such as:

  • 3,5-Difluorobenzophenone
  • 3,4-Dimethoxybenzophenone
  • 3,5-Difluoro-4-methoxybenzophenone

These compounds share similar structural features but differ in the number and position of fluorine and methoxy groups. The unique combination of these groups in 3,5-Difluoro-3’,4’-dimethoxybenzophenone imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

(3,5-difluorophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWILZBNVYCTPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374249
Record name 3,5-Difluoro-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-19-4
Record name 3,5-Difluoro-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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